(4S,6S)-4-Hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide
Description
Historical Development of Thieno[2,3-b]thiopyran Chemistry
Thieno[2,3-b]thiopyrans emerged as a structurally unique class of sulfur-containing heterocycles in the late 20th century. Early work focused on their synthesis via cyclization reactions, such as the intramolecular thio-Michael addition reported by Ponticello et al. in 1988, which utilized α,β-unsaturated acids as Michael acceptors. By the 2000s, advancements in one-pot methodologies enabled efficient access to functionalized derivatives. For example, Corbet and Zard demonstrated a Horner–Wadsworth–Emmons olefination followed by base-induced domino cyclization to synthesize spiro-type thieno[2,3-b]thiopyran-4-ones. The introduction of enantioselective techniques, such as microbial reduction and chiral resolution, further expanded their utility in drug discovery.
Table 1: Key Milestones in Thieno[2,3-b]thiopyran Synthesis
Evolution of (4S,6S)-4-Hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide Research
This chiral hydroxysulfone derivative gained prominence as a critical intermediate in synthesizing dorzolamide, a topically active carbonic anhydrase inhibitor. Early synthetic routes relied on racemic mixtures, requiring inefficient chiral resolutions. Breakthroughs in asymmetric reduction, such as ketone reduction using NaBH₄ with chiral ligands, enabled direct access to enantiomerically pure (4S,6S)-isomers. Modern approaches employ biocatalytic methods, achieving >99% enantiomeric excess (ee) and yields exceeding 85%. Structural studies confirm its cis-dihydroxy configuration, which is essential for subsequent stereospecific amination to dorzolamide.
Table 2: Synthetic Approaches to (4S,6S)-Isomer
| Method | Yield (%) | ee (%) | Key Feature |
|---|---|---|---|
| Chiral resolution of racemate | 30–40 | 99 | Low efficiency |
| Asymmetric ketone reduction | 70–85 | 95–99 | Ligand-dependent selectivity |
| Biocatalytic reduction | 80–90 | 99 | Sustainable, |
Properties
IUPAC Name |
(4S,6S)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S2/c1-5-4-7(9)6-2-3-12-8(6)13(5,10)11/h2-3,5,7,9H,4H2,1H3/t5-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFUQUGUUAUVBMO-FSPLSTOPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C(S1(=O)=O)SC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H](C2=C(S1(=O)=O)SC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3057646 | |
| Record name | (4S,6s)-5,6-dihydro-6-methyl-4h-thieno[2,3-b]thiopyran-4-ol 7,7-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3057646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147086-81-5 | |
| Record name | 4H-Thieno[2,3-b]thiopyran-4-ol, 5,6-dihydro-6-methyl-, 7,7-dioxide, (4S,6S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147086-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 5,6-Dihydro-6-methyl-4H-thieno(2,3-b)thiopyran-4-ol 7,7-dioxide, (4S,6S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147086815 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4S,6s)-5,6-dihydro-6-methyl-4h-thieno[2,3-b]thiopyran-4-ol 7,7-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3057646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-(4S,6S)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-4-ol, 7,7-dioxide | |
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| Record name | 147086-81-5 | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5,6-DIHYDRO-6-METHYL-4H-THIENO(2,3-B)THIOPYRAN-4-OL 7,7-DIOXIDE, (4S,6S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJ8MBD49UR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,6S)-4-Hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thieno[2,3-b]thiopyran Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[2,3-b]thiopyran ring.
Hydroxylation and Methylation: Introduction of the hydroxy and methyl groups at the 4 and 6 positions, respectively, is achieved through selective functionalization reactions.
Oxidation to Form the Dioxide: The final step involves the oxidation of the sulfur atoms to form the 7,7-dioxide, typically using oxidizing agents such as hydrogen peroxide or peracids.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Oxidation-Reduction Sequence
The primary synthetic route involves a two-step process starting from (4S,6S)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one (keto sulfide):
-
Oxidation : The keto sulfide is oxidized to (4S,6S)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one-7,7-dioxide (keto sulfone) using hydrogen peroxide (H₂O₂) in the presence of sodium tungstate (Na₂WO₄) in ethyl acetate/water .
-
Reduction : The keto sulfone is reduced with sodium borohydride (NaBH₄) in methanol at 10–20°C to yield the final hydroxy sulfone compound .
| Step | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| 1 | H₂O₂, Na₂WO₄, ethyl acetate/H₂O, 20°C | Keto sulfone | 98% |
| 2 | NaBH₄, MeOH, 10–20°C | Hydroxy sulfone | 88% |
Hydroxyl Group Activation
The hydroxyl group in trans-2 is pivotal for further derivatization:
-
Mitsunobu Reaction : Converts the hydroxyl group to an ethylamino group via inversion of configuration, critical for dorzolamide synthesis .
-
Leaving Group Formation : The hydroxyl group is transformed into a leaving group (e.g., mesylate or tosylate) for nucleophilic substitution with ethylamine .
Stereoselective Solvolysis
A novel stereoselective solvolysis method enables diastereoisomerically pure trans-2 synthesis:
-
Mechanism : Proceeds via an SN1-like pathway , forming a planar carbocation intermediate. Stereoselectivity arises from preferential axial attack by water, yielding a 91:9 diastereomeric ratio .
| Solvent System | Temp (°C) | Diastereomeric Ratio (trans:cis) |
|---|---|---|
| Acetone/phosphate buffer | 40 | 91:9 |
Mechanistic Insights
-
Oxidation : The sulfide-to-sulfone oxidation follows electrophilic mechanisms mediated by peracids (e.g., mCPBA) or H₂O₂ .
-
Reduction : NaBH₄ selectively reduces the ketone to a secondary alcohol without affecting the sulfone group .
Critical Data
This compound’s reactivity and stereoselective transformations underscore its importance in pharmaceutical synthesis, particularly for ocular therapeutics. The integration of oxidation-reduction chemistry and solvolysis-driven stereocontrol provides a robust framework for scalable production .
Scientific Research Applications
Pharmaceutical Development
The primary application of (4S,6S)-4-hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide lies in its role as an intermediate in the synthesis of dorzolamide. Research has focused on optimizing the synthesis pathways to enhance yield and purity while minimizing impurities that can affect therapeutic efficacy.
Table 1: Synthesis Pathways for Dorzolamide
Carbonic Anhydrase Inhibition
As a structural analogue of dorzolamide, this compound exhibits potential inhibitory effects on carbonic anhydrase enzymes. Studies have indicated that modifications in the thiophene ring can enhance binding affinity and selectivity towards different isoforms of carbonic anhydrase.
Case Study: Inhibition Profile
A comparative study evaluated the inhibitory effects of various thienothiopyran derivatives on carbonic anhydrase II. The results demonstrated that compounds with hydroxyl and methyl substitutions showed improved inhibition compared to other derivatives.
Investigations into the side effects associated with dorzolamide have prompted studies into its impurities like this compound. Understanding the pharmacokinetics and potential adverse effects is crucial for ensuring patient safety.
Mechanism of Action
The mechanism by which (4S,6S)-4-Hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s sulfur dioxide groups can participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
Comparison with Similar Compounds
Dorzolamide Hydrochloride
Dorzolamide HCl (CAS: 130693-82-2) is the pharmacologically active derivative of the target compound. Key differences include:
| Property | (4S,6S)-4-Hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide | Dorzolamide Hydrochloride |
|---|---|---|
| Molecular Formula | C₈H₁₀O₃S₂ | C₁₀H₁₆N₂O₄S₃·HCl |
| Molecular Weight | 218.29 | 360.90 |
| Key Functional Groups | Hydroxyl, sulfonyl | Sulfonamide, ethylamino, sulfonyl |
| Application | Intermediate for dorzolamide synthesis | Topical CA inhibitor for glaucoma |
| Stereochemistry | (4S,6S) | (4S,6S) configuration retained |
The addition of an ethylamino group and sulfonamide moiety in dorzolamide enhances its CA inhibitory activity, enabling therapeutic use .
Stereoisomeric Impurities
Stereochemical variants of the target compound, such as (4R,6R)-isomers or racemic mixtures, are critical impurities monitored during synthesis. For example:
- ACI 042202: (4RS,6SR)-4-(ethylamino)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide (racemic impurity) .
- ACI 042204: (4S,6S)-4-amino-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide (de-ethylated variant) .
These impurities exhibit reduced CA inhibitory activity and are controlled to ensure drug safety and efficacy .
MK-927 (Investigational CA Inhibitor)
MK-927 (5,6-dihydro-4-(2-methylpropyl)amino-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide) shares structural similarities but differs in substituents:
- Key Modification: Replacement of the ethylamino group with a 2-methylpropylamino side chain .
Stability and Reactivity
- The 7,7-dioxide groups improve oxidative stability compared to non-sulfonated analogs .
- The hydroxyl group at the 4-position participates in hydrogen bonding, influencing crystallization and purification processes .
Biological Activity
(4S,6S)-4-Hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide, also known as Dorzolamide, is a compound that belongs to the class of carbonic anhydrase inhibitors. It has garnered attention for its potential therapeutic applications, particularly in the treatment of glaucoma and other conditions associated with elevated intraocular pressure (IOP). This article provides an in-depth examination of the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C₈H₁₀O₃S₂
- Molecular Weight : 218.29 g/mol
- CAS Number : 147086-81-5
Dorzolamide primarily functions as a carbonic anhydrase inhibitor , which reduces the production of aqueous humor in the eye. This decrease in fluid production leads to a reduction in intraocular pressure. The compound selectively inhibits the enzyme carbonic anhydrase II (CA-II), which is predominantly found in the ciliary processes of the eye.
Biological Activity
The biological activities of this compound can be summarized as follows:
- Inhibition of Carbonic Anhydrase :
- Effects on Intraocular Pressure :
- Pharmacokinetics :
Case Studies and Clinical Trials
Several studies have explored the efficacy and safety profile of Dorzolamide:
-
Study on Efficacy :
A randomized controlled trial involving 200 patients demonstrated that Dorzolamide significantly reduced IOP compared to placebo over a period of 12 weeks. The mean reduction in IOP was reported as 3.2 mmHg at peak effect . -
Safety Profile :
Adverse effects reported include local irritation and a bitter taste. However, systemic side effects are rare due to low systemic absorption following topical administration .
Comparative Analysis with Other Carbonic Anhydrase Inhibitors
The following table compares Dorzolamide with other commonly used carbonic anhydrase inhibitors:
| Compound | Mechanism | Primary Use | Common Side Effects |
|---|---|---|---|
| Dorzolamide | CA-II Inhibition | Glaucoma treatment | Bitter taste, eye irritation |
| Acetazolamide | CA Inhibition | Glaucoma, altitude sickness | Nausea, fatigue |
| Brinzolamide | CA-II Inhibition | Glaucoma treatment | Eye discomfort |
Q & A
Basic Research Questions
Q. What are the key stereoselective synthesis strategies for (4S,6S)-4-hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide?
- Methodological Answer : The synthesis typically involves cyclization of sulfonamide precursors with chiral auxiliaries to control stereochemistry at the 4S and 6S positions. For example, thiopyran ring closure can be achieved via acid-catalyzed intramolecular thioether formation. Chiral resolution techniques, such as chiral HPLC or enzymatic kinetic resolution, are critical for isolating the desired diastereomer. Post-synthesis verification of stereochemistry requires H/C NMR (e.g., NOESY for spatial conformation) and polarimetry .
Q. How is this compound characterized structurally, and what analytical techniques are prioritized?
- Methodological Answer : Structural elucidation relies on:
- NMR spectroscopy : H and C NMR to confirm substituent positions and stereochemistry.
- Mass spectrometry (HRMS) : To validate molecular formula (e.g., CHOS).
- X-ray crystallography : For absolute configuration determination, particularly when discrepancies arise in stereochemical assignments .
Q. What is the compound’s role in pharmaceutical intermediate synthesis?
- Methodological Answer : The compound is a key intermediate in synthesizing carbonic anhydrase inhibitors like Dorzolamide. Its hydroxyl and sulfonamide groups are functionalized via acetylation or alkylation to introduce pharmacologically active moieties. Reaction optimization involves monitoring by TLC/HPLC and adjusting catalysts (e.g., DMAP for acetylation) .
Advanced Research Questions
Q. How do stereochemical variations (e.g., 4S,6S vs. 4R,6R) impact biological activity or enzyme binding?
- Methodological Answer : Comparative studies using molecular docking (e.g., AutoDock Vina) and enzyme inhibition assays (e.g., carbonic anhydrase II) reveal that the 4S,6S configuration enhances binding affinity due to optimal hydrogen bonding with active-site zinc ions. Mutagenesis studies (e.g., replacing His94 in CA II) further validate stereospecific interactions .
Q. What methodologies are used to resolve contradictions in stability data under varying pH and temperature conditions?
- Methodological Answer : Accelerated stability studies (ICH Q1A guidelines) at 40°C/75% RH, coupled with HPLC-UV degradation profiling, identify hydrolysis of the sulfonamide group as a primary degradation pathway. Conflicting data are resolved by adjusting buffer systems (e.g., phosphate vs. citrate) to mimic physiological conditions .
Q. How can researchers investigate the compound’s potential off-target effects in biological systems?
- Methodological Answer : High-throughput screening (HTS) against kinase panels or GPCR libraries, followed by transcriptomic profiling (RNA-seq), identifies off-target interactions. For example, thiopyran derivatives show moderate inhibition of cystinyl aminopeptidase (Ki = 0.704 ± 0.003 μM) and IκB kinase 2 (Ki = 0.614 ± 0.003 μM) based on competitive binding assays .
Q. What experimental designs are recommended for studying environmental fate and biodegradation?
- Methodological Answer : Follow OECD 301 guidelines for aerobic biodegradation using activated sludge inoculum. LC-MS/MS quantifies parent compound and metabolites (e.g., sulfonic acid derivatives). Sediment-water partitioning coefficients (log K) are determined via batch equilibrium studies to assess bioaccumulation risks .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields for this compound?
- Methodological Answer : Yield variability often stems from impurities in starting materials (e.g., sulfonamide precursors) or incomplete ring closure. Systematic DOE (Design of Experiments) approaches optimize reaction parameters:
- Critical factors : Temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading.
- Response surface methodology (RSM) identifies optimal conditions (e.g., 100°C in DMF with 5 mol% HSO) to maximize yield (>85%) .
Q. Why do computational predictions of solubility conflict with experimental data?
- Methodological Answer : COSMO-RS or QSPR models may underestimate the compound’s solubility due to its rigid thiopyran ring and hydrogen-bonding capacity. Experimental validation via shake-flask method (USP <1059>) in buffered solutions (pH 7.4) provides accurate logP values. Adjust computational models by including explicit solvent molecules in MD simulations .
Key Research Gaps and Future Directions
- Mechanistic studies on the compound’s anti-inflammatory potential (e.g., COX-2 inhibition) based on structural analogs showing 0.729 ± 0.012 activity index .
- In vivo pharmacokinetics to assess blood-brain barrier penetration, leveraging LC-MS/MS quantification in rodent models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
